molecular formula C6H10O2 B7885284 (2Z)-3-ethoxy-2-methylacrylaldehyde

(2Z)-3-ethoxy-2-methylacrylaldehyde

Cat. No.: B7885284
M. Wt: 114.14 g/mol
InChI Key: KDOAHVPFGIYCEU-WAYWQWQTSA-N
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Description

(2Z)-3-ethoxy-2-methylacrylaldehyde is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of an ethoxy group and a methyl group attached to an acrylaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethoxy-2-methylacrylaldehyde typically involves the reaction of ethyl vinyl ether with acetaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at a controlled temperature to ensure the formation of the (2Z) isomer.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethoxy-2-methylacrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-ethoxy-2-methylacrylic acid.

    Reduction: 3-ethoxy-2-methylacryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-ethoxy-2-methylacrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (2Z)-3-ethoxy-2-methylacrylaldehyde involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-3-(4-ethoxyphenyl)amino prop-2-enoate
  • (2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl ethanol hydrobromide

Uniqueness

(2Z)-3-ethoxy-2-methylacrylaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

(Z)-3-ethoxy-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAHVPFGIYCEU-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C)\C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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